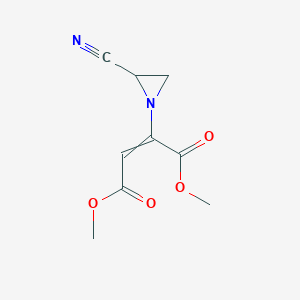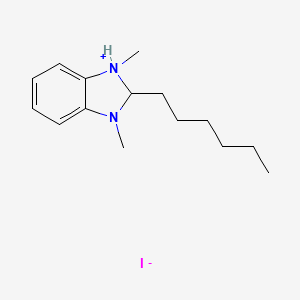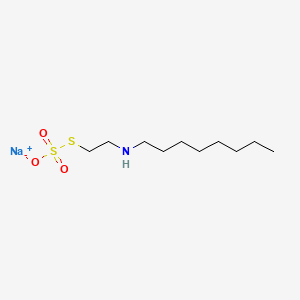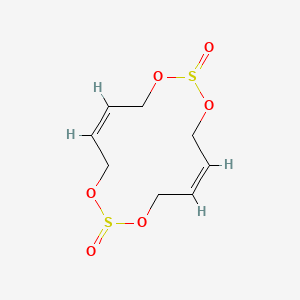
1,2,4-Benzenetriol, chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzenetriol, chloro- is a chlorinated derivative of 1,2,4-benzenetriol, an aromatic compound with three hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriol, chloro- can be synthesized through various chemical reactions. One common method involves the chlorination of 1,2,4-benzenetriol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of 1,2,4-benzenetriol, chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Benzenetriol, chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less oxidized forms of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Benzenetriol, chloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-benzenetriol, chloro- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including oxidative stress and modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: A chlorinated nitrophenol with similar chemical properties.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with comparable reactivity.
2,6-Dichloro-4-nitrophenol: A dichlorinated derivative with distinct chemical behavior.
Uniqueness
1,2,4-Benzenetriol, chloro- is unique due to its specific substitution pattern and the presence of three hydroxyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
75562-91-3 |
|---|---|
Fórmula molecular |
C6H5ClO3 |
Peso molecular |
160.55 g/mol |
Nombre IUPAC |
3-chlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
Clave InChI |
ABLFWMWVDNPOAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)


![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)


![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)


![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
